molecular formula C24H35N5O4S B1666069 3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide CAS No. 1021869-45-3

3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide

Cat. No. B1666069
M. Wt: 489.6 g/mol
InChI Key: JCXWCRAMYLTXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AqB007 is a selective blocker of the Aquaporin-1 ion channel conductance, thereby slowing cancer cell migration.

Scientific Research Applications

Dopamine D(3) Receptor Ligands

  • Study Overview: Research on benzamide derivatives, including PB12, a close relative to the compound , has shown potential as dopamine D(3) receptor ligands. These compounds have been modified to enhance their affinity for the D(3) receptor, indicating their possible use in neurological research and drug development (Leopoldo et al., 2002).

β3-Adrenoceptor Agonists

  • Study Overview: Piperazine sulfonamide derivatives, closely related to the compound , have been identified as potent and selective β3-adrenoceptor agonists. These findings suggest their potential application in treating β3-AR-mediated pathological conditions (Perrone et al., 2009).

Anti-HIV Activity

  • Study Overview: Piperazinyl-nitroimidazole derivatives, which share structural similarities with the compound, have been explored for their anti-HIV properties. These compounds, developed as non-nucleoside reverse transcriptase inhibitors, indicate the potential of similar compounds in anti-HIV research (Al-Masoudi et al., 2007).

Metabolism in Chronic Myelogenous Leukemia Patients

  • Study Overview: Flumatinib, a compound structurally similar to the one , has been studied for its metabolism in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds can inform their development for cancer treatment (Gong et al., 2010).

Antipsychotic Agents

  • Study Overview: Research on substituted benzamide derivatives, similar to the compound , has explored their potential as neuroleptic agents. These studies focus on dopamine and serotonin receptor interactions, which are crucial in developing new antipsychotic medications (Norman et al., 1996).

Anti-malarial Activity

  • Study Overview: Certain piperazine derivatives have shown anti-malarial activity. The research highlights the importance of specific substituents for generating activity, which can guide the development of anti-malarial drugs (Cunico et al., 2009).

properties

CAS RN

1021869-45-3

Product Name

3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide

Molecular Formula

C24H35N5O4S

Molecular Weight

489.6 g/mol

IUPAC Name

3-(butylamino)-N-[2-(4-methylpiperazin-1-yl)ethyl]-4-phenoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C24H35N5O4S/c1-3-4-10-26-21-17-19(24(30)27-11-12-29-15-13-28(2)14-16-29)18-22(34(25,31)32)23(21)33-20-8-6-5-7-9-20/h5-9,17-18,26H,3-4,10-16H2,1-2H3,(H,27,30)(H2,25,31,32)

InChI Key

JCXWCRAMYLTXFG-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)NCCN2CCN(CC2)C)S(=O)(=O)N)OC3=CC=CC=C3

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)NCCN2CCN(CC2)C)S(=O)(=O)N)OC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AqB-007;  AqB 007;  Aq-B007;  AqB007

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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